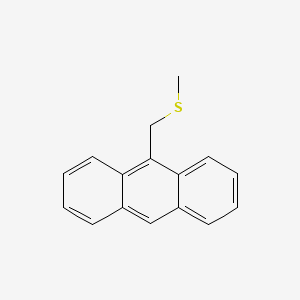

9-Anthracenylmethyl methyl sulfide

Descripción

Contextualizing Anthracene (B1667546) Derivatives in Contemporary Organic Chemistry

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings, and its derivatives are fundamental structures in organic chemistry. rroij.comwikipedia.orgnih.gov Their extended π-conjugate system imparts unique photophysical and photochemical properties, making them a significant area of research. nih.gov These properties are leveraged in a multitude of applications, including the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and various other organic materials. nih.govresearchgate.net For instance, certain diphenylanthracene derivatives are utilized as blue light emitters in OLEDs. nih.gov

The versatility of the anthracene nucleus allows for the synthesis of a wide array of derivatives with tailored functionalities. rroij.com These derivatives have been extensively investigated for their roles in material chemistry, particularly in thermochromic and photochromic materials. rroij.com Furthermore, the planar structure of the anthracene core enables it to intercalate with DNA base pairs, leading to applications in biological systems as probes for DNA cleavage. rroij.com The ability to functionalize the anthracene scaffold at various positions, especially the 9-position, allows for the fine-tuning of its electronic and steric properties, thereby expanding its utility in both materials science and medicinal chemistry. numberanalytics.comresearchgate.net

Significance of Organosulfur Compounds in Modern Chemical and Environmental Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a diverse class of molecules with profound importance in both chemical and environmental sciences. britannica.comontosight.aiwikipedia.org In the realm of chemistry, they are highly valued as reagents and building blocks for synthesizing new compounds. britannica.com The sulfur atom's ability to exist in various oxidation states and form strong bonds with carbon and other elements contributes to their high reactivity and utility in a range of chemical transformations, including oxidation and reduction reactions. ontosight.ai This reactivity is harnessed in numerous industrial applications, such as the vulcanization of rubber to produce durable materials like tires. ontosight.ai

From an environmental perspective, organosulfur compounds are integral to the global sulfur cycle. britannica.com They are found in fossil fuels, and their removal is a critical process in oil refining to prevent the release of sulfur dioxide, a major air pollutant, upon combustion. wikipedia.orgmdpi.com In the atmosphere, organosulfur compounds can contribute significantly to the mass of ambient organic matter, potentially impacting the global climate system and human health. copernicus.org Research into the atmospheric chemistry of organosulfur compounds, including their sources, formation pathways, and properties like hygroscopicity and light absorption, is crucial for understanding their environmental effects. copernicus.org Furthermore, some organosulfur compounds are known for their strong, often unpleasant, odors, which can serve as warning signals for decaying matter or low-oxygen environments. britannica.comwikipedia.org

Positioning of 9-Anthracenylmethyl Methyl Sulfide (B99878) within Aromatic Thioether Chemistry

9-Anthracenylmethyl methyl sulfide belongs to the class of aromatic thioethers, also known as sulfides. This functional group is defined by a sulfur atom connected to two carbon atoms, where at least one is part of an aromatic system. ucla.eduwikipedia.org In the case of this compound, the sulfur atom is bonded to a methyl group and a methyl group which is, in turn, attached to the 9-position of the anthracene core.

The chemistry of thioethers is influenced by the properties of the sulfur atom. Unlike their ether counterparts with oxygen, thioethers have a C-S-C bond angle that is closer to 90°. libretexts.org The sulfur atom in thioethers is generally nucleophilic. libretexts.org However, in aromatic thioethers like thiophene, the non-bonding electrons on the sulfur can be delocalized into the aromatic π-system, which reduces its nucleophilicity. wikipedia.orglibretexts.org

The synthesis of thioethers is a common operation in the pharmaceutical industry, accounting for a significant percentage of carbon-heteroatom bond formations. acsgcipr.org The interaction between a thiol (S-H) group and an aromatic ring, known as an S-H/π interaction, is a recognized noncovalent force that plays a role in the structure and assembly of molecules. nih.gov The study of aromatic thioethers like this compound provides insights into these fundamental interactions and the reactivity of this important class of organosulfur compounds.

Structure

3D Structure

Propiedades

Número CAS |

61574-53-6 |

|---|---|

Fórmula molecular |

C16H14S |

Peso molecular |

238.3 g/mol |

Nombre IUPAC |

9-(methylsulfanylmethyl)anthracene |

InChI |

InChI=1S/C16H14S/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 |

Clave InChI |

RDAUVXVQAOJOSH-UHFFFAOYSA-N |

SMILES canónico |

CSCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry for 9 Anthracenylmethyl Methyl Sulfide

Established Synthetic Pathways to 9-Anthracenylmethyl Methyl Sulfide (B99878)

The preparation of 9-Anthracenylmethyl methyl sulfide is well-documented, with specific routes developed for creating analytical standards and for larger-scale synthesis. These methods typically involve the reaction of a 9-substituted anthracene (B1667546) with a methyl sulfide source.

Preparative Routes for Analytical Standards

For the purpose of creating analytical standards, the synthesis of this compound demands high purity and well-characterized products. The structural integrity of the compound is confirmed through techniques such as ¹H NMR spectroscopy, which would show characteristic signals for the anthracene protons (typically in the range of δ 7.4–8.5 ppm), the methylene (B1212753) bridge protons (δ 3.8–4.0 ppm), and the methyl sulfide protons (δ 2.1–2.3 ppm). vulcanchem.com Mass spectrometry is also a critical tool for confirming the molecular weight and fragmentation patterns, with predicted collision cross-sections for various adducts like [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ being used for identification. vulcanchem.com Purification is often achieved through recrystallization from solvents like methanol (B129727) or dichloromethane. vulcanchem.com

Reactant Precursors and Optimized Reaction Conditions

A common and efficient method for synthesizing (anthracen-9-yl)methyl sulfane derivatives involves a one-pot reaction. researchgate.net This approach utilizes 9-anthracenemethanol (B72535), thiourea, and a corresponding alkyl halide. researchgate.net Another established route is the base-promoted one-pot reductive coupling of tosylhydrazones with thiols. researchgate.net A more direct synthesis involves the reaction of 9-(chloromethyl)anthracene (B151802) with sodium thiomethoxide. The optimization of these reactions is crucial for maximizing yield and minimizing side products. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, in related syntheses, the careful control of temperature and reactant stoichiometry has been shown to significantly impact product yield and purity. aidic.it

Modular Synthesis Approaches for Anthracene-Based Thioether Scaffolds

The development of modular synthesis strategies has been pivotal in expanding the diversity of anthracene-based thioether scaffolds. These approaches allow for the systematic variation of substituents on the anthracene core or the sulfide group, enabling the fine-tuning of the molecule's electronic and photophysical properties. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, have been instrumental in this regard, although they are more commonly applied to C-N and C-C bond formation, the principles can be adapted for C-S bond formation. nih.govfrontiersin.org These methods offer high efficiency and selectivity, allowing for the construction of complex anthracene derivatives from simpler precursors. nih.govfrontiersin.org The use of flexible scaffolds, such as thianthrene, in comparison to the rigid anthracene backbone, has also been explored to study the impact of structural dynamics on reactivity. utexas.edu

Synthesis of Related Anthracenylmethyl Sulfide Analogues

The synthetic methodologies used for this compound can be readily adapted to produce a wide range of analogues. By substituting methyl iodide with other alkyl or aryl halides in the reaction with 9-anthracenemethanol and thiourea, a library of (anthracen-9-yl)methyl sulfanes can be generated. researchgate.net This versatility allows for the synthesis of derivatives with varied steric and electronic properties. For example, the synthesis of anthracene-based stilbene (B7821643) derivatives and other functionalized anthracenes has been reported, highlighting the broad applicability of these synthetic strategies. researchgate.net The synthesis of polymers incorporating anthracenylmethyl (meth)acrylates further demonstrates the utility of these building blocks in materials science. google.com

Strategies for Enhanced Reaction Yields and Purity Control

Optimizing reaction yields and ensuring high purity are critical aspects of synthesizing this compound. Several strategies can be employed to achieve this. The choice of catalyst and ligands in transition metal-catalyzed reactions plays a crucial role in modulating reactivity and selectivity. frontiersin.org For one-pot syntheses, careful control over the addition rate of reagents and reaction temperature can prevent the formation of unwanted byproducts. researchgate.net In the case of the reaction between 9-anthracenemethanol, thiourea, and an alkyl halide, the sequential addition of reagents is key. researchgate.net

Mechanistic Investigations of 9 Anthracenylmethyl Methyl Sulfide Reactivity

Electron Transfer Pathways and Transient Radical Cation Intermediates

The anthracene (B1667546) core of 9-anthracenylmethyl methyl sulfide (B99878) is readily susceptible to electron transfer processes, both through photoinduction and chemical means. These reactions lead to the formation of transient radical cation intermediates, which are key to understanding the subsequent chemical transformations.

Photoinduced electron transfer (PET) is a fundamental process in the chemistry of anthracene derivatives. researchgate.net When 9-anthracenylmethyl methyl sulfide absorbs light, the anthracene fluorophore is promoted to an excited state. In this excited state, it can act as an electron donor to a suitable acceptor, a process known as oxidative PET. researchgate.net This transfer of an electron results in the formation of an anthracene radical cation and an acceptor radical anion.

The efficiency of this PET process can be influenced by several factors, including the surrounding solvent and the presence of other functional groups within the molecule. For instance, in related systems, an intramolecular charge transfer (ICT) can accelerate the PET process. researchgate.netd-nb.info The presence of a polar solvent can also facilitate electron transfer. d-nb.info

The transient species generated, namely the radical cation of the anthracene moiety, is a key intermediate that dictates the subsequent reaction pathways. These intermediates can be studied using techniques like nanosecond laser flash photolysis, which allows for their direct observation and characterization. researchgate.netias.ac.in In the absence of a distinct acceptor, the sulfide group itself can potentially participate in electron transfer processes, although the primary pathway typically involves the aromatic anthracene core.

The general scheme for oxidative photoinduced electron transfer can be represented as:

D-A + hν → D-A → D•+-A•−*

Where:

D is the electron donor (9-anthracenylmethyl moiety)

A is the electron acceptor

hν represents the energy from light

D * is the excited state of the donor

D•+ is the radical cation of the donor

A•− is the radical anion of the acceptor

Electron transfer in this compound can also be initiated by chemical reagents. Strong one-electron oxidants, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can react with the anthracene moiety to generate the corresponding radical cation. researchgate.net The reaction with CAN can lead to a variety of products, including those resulting from nitration and oxidation, alongside products formed through the intermediacy of sulfur-centered radical cations, though these are often in minor amounts. researchgate.net

The diversity in reactivity highlights the competition between different pathways, including one-electron transfer, two-electron transfer, and other reactions like Diels-Alder cycloadditions. researchgate.net The nature of the products formed depends on the specific reaction conditions and the other reactants present. The formation of the radical cation is a pivotal step, leading to subsequent bond cleavages or additions. For example, in related systems, electron-transfer mediated C-N bond cleavage has been observed in photochemical reactions of (anthracen-9-yl)methanamines. researchgate.net

Photoreactivity and Photodimerization Phenomena of Anthracene Moieties

The anthracene group in this compound is photoreactive, with its behavior dominated by dimerization and cycloaddition reactions upon exposure to UV radiation. rsc.org

While intermolecular reactions are more common for simple anthracene derivatives, the presence of the methyl sulfide group attached to the methylene (B1212753) bridge could potentially lead to intramolecular interactions upon photoexcitation. However, the primary and most well-documented photoreaction of the anthracene moiety is its dimerization. rsc.orgresearchgate.net This process involves the [4+4] cycloaddition of two excited anthracene molecules to form a dimer. researchgate.net This dimerization is a reversible process, with the dimer reverting to the monomers upon heating. researchgate.net

The anthracene core can act as a diene in Diels-Alder [4+2] cycloaddition reactions. orientjchem.orgresearchgate.netnih.gov These reactions typically occur at the 9 and 10 positions of the anthracene ring. The presence of a substituent at the 9-position, such as the methylthiomethyl group in this compound, can influence the regioselectivity of the reaction. orientjchem.org

For instance, the reaction of 9-substituted anthracenes with various dienophiles can lead to different regioisomeric adducts. orientjchem.org In the case of 9-anthracenemethanol (B72535) reacting with dimethylacetylene-dicarboxylate, a lactone derivative is formed through an internal nucleophilic displacement following the initial Diels-Alder adduct formation. This highlights the potential for the substituent at the 9-position to participate in subsequent intramolecular reactions.

The Diels-Alder reaction of 9-anthracenemethanol with N-ethylmaleimide has also been studied, demonstrating the versatility of the anthracene system in cycloaddition chemistry. uc.pt The reactivity and selectivity in these reactions can be influenced by solvent effects and the nature of the dienophile. orientjchem.orgnih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product(s) | Reference |

| 9-Anthracenemethanol | Dimethylacetylene-dicarboxylate | Diels-Alder | Lactone derivative | |

| 9-Anthracenemethanol | N-ethylmaleimide | Diels-Alder | Cycloadduct | uc.pt |

| 9-Bromoanthracene | Acrylonitrile | Diels-Alder | Ortho and meta cycloadducts | researchgate.net |

| 9-Methylanthracene (B110197) | Tetranitroethylene | Diels-Alder | 9-methyl-11,11,12,12-tetranitro-9,l0-dihydro-9,l0-ethanoanthracene | orientjchem.org |

Interaction with Catalytic Surfaces and Reaction Mechanisms on Metal Oxides

The interaction of sulfur-containing organic compounds with metal oxide surfaces is relevant in various catalytic processes, including desulfurization. While specific studies on this compound on metal oxide surfaces are not extensively detailed in the provided context, general principles of sulfide interactions can be inferred.

The sulfur atom in the methyl sulfide group can act as a Lewis base and interact with acidic sites on metal oxide surfaces. This interaction can facilitate various catalytic transformations. For instance, in the context of NH-sulfoximination of sulfides, the reaction is proposed to proceed through the formation of λ6-sulfanenitrile intermediates. rsc.org

Furthermore, the photooxidation of related sulfides, such as allyl methyl sulfide, has been studied in the presence of species like OH radicals, which can be generated on photocatalytic surfaces like TiO2. rsc.org The reaction mechanism involves the addition of the radical to the sulfur atom or the double bond, leading to a complex series of reaction pathways and products. rsc.org It is plausible that this compound would undergo similar complex photooxidation reactions on reactive metal oxide surfaces, involving both the sulfide group and the photoreactive anthracene moiety. The anthracene part could absorb light and initiate electron transfer to the metal oxide, leading to the formation of radical ions and subsequent degradation or transformation of the molecule.

Solvent Effects on Reaction Mechanisms and Selectivity

The solvent environment plays a critical role in dictating the reaction pathways and product selectivity in the reactions of this compound. Studies have shown that the reactivity of (anthracen-9-yl)methyl sulfides with electron-deficient acetylenes is highly dependent on the solvent used. This dependence arises from the competition between different reaction mechanisms, namely one-electron transfer, two-electron transfer, and Diels-Alder reactions. researchgate.net

In the presence of dimethyl acetylenedicarboxylate (B1228247) (DMAD), a common electron-deficient acetylene, the reaction of (anthracen-9-yl)methanamines, which are structurally related to this compound, showcases a strong solvent influence. In non-polar solvents, a single electron-transfer (SET) mediated C-N bond cleavage is the predominant pathway, leading to dimerization products. researchgate.net This suggests that in non-polar environments, the formation of radical ion pairs is favored, which then proceed through radical-based mechanisms.

Conversely, in more polar solvents, different reaction pathways can be favored. For instance, the reaction of amines with DMAD in water leads to the formation of enamines. researchgate.net While this is not a direct example involving this compound, it highlights the general principle that polar solvents can stabilize charged intermediates or transition states, thereby altering the reaction outcome.

The competition between these pathways can be summarized as follows:

Non-polar solvents: Favor single electron transfer (SET) processes, leading to radical-mediated reactions.

Polar solvents: Can favor two-electron transfer processes or influence the equilibrium of cycloaddition reactions.

The exact product distribution from the reaction of this compound with dienophiles in different solvents is a key area of ongoing research. The following table illustrates the conceptual influence of solvent polarity on the reaction pathways of anthracenyl compounds with electron-deficient species.

| Solvent Polarity | Predominant Reaction Pathway (Conceptual) | Potential Products |

| High | Two-electron transfer / Polar Cycloaddition | Zwitterionic intermediates, Michael addition products |

| Medium | Competitive SET and Cycloaddition | Mixture of radical-derived and cycloadducts |

| Low | Single Electron Transfer (SET) | Radical ion pairs, Dimerization products |

This table is a conceptual representation based on general principles of solvent effects on related reactions and requires specific experimental data for this compound for quantitative validation.

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding their feasibility and mechanism. While specific kinetic and thermodynamic data for this exact compound are not extensively available in the public domain, we can infer some aspects from studies of related anthracene derivatives.

The Diels-Alder reaction, a potential pathway for this compound, is governed by a delicate balance of kinetic and thermodynamic control. The formation of the 9,10-cycloadduct is generally favored for anthracenes due to the retention of two aromatic benzene (B151609) rings in the product, which is thermodynamically more stable than the 1,4-adduct.

For the thermal dissociation of dimers of 9-substituted anthracenes, which is the reverse of a [4+4] cycloaddition, Arrhenius parameters have been determined. These studies show that the dissociation temperature and, by extension, the activation energy are significantly influenced by the nature of the substituent at the 9-position. researchgate.net Electron-donating or electron-withdrawing groups can affect the stability of the dimer and the transition state for its scission.

A theoretical study on the Diels-Alder reaction of 9-(methoxymethyl)anthracene with citraconic anhydride (B1165640) using density functional theory (DFT) has provided insights into the thermodynamics of such reactions. The calculations indicated that one regioisomer is thermodynamically more stable than the other in both the gas phase and in solution. researchgate.net Such computational approaches are invaluable for predicting the outcomes of reactions where experimental data is scarce.

The following table presents a conceptual overview of the kinetic and thermodynamic factors that would be relevant for the reactions of this compound.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Diels-Alder | Activation energy, Steric hindrance at the 9-position | Stability of the cycloadduct, Aromaticity of the product |

| Electron Transfer | Solvent reorganization energy, Driving force (ΔG) | Stability of the resulting radical ions |

This table highlights the general kinetic and thermodynamic considerations for the potential reactions of this compound.

Studies of Sulfur-Centred Radical Cation Formation and Reactivity

The sulfur atom in this compound is susceptible to one-electron oxidation, leading to the formation of a sulfur-centered radical cation. The study of the formation and subsequent reactivity of this species provides deep insights into the electron transfer chemistry of this compound.

The generation of the sulfur-centered radical cation of (anthracen-9-yl)methyl sulfides has been achieved through chemical oxidation and photochemical methods. researchgate.net Reaction with ceric ammonium nitrate (CAN), a strong one-electron oxidant, has been shown to produce these radical cations, although this reaction also leads to nitration and oxidation products as the major outcome. researchgate.net

A more efficient method for generating the sulfur-centered radical cation is through photo-induced intramolecular single electron transfer. researchgate.net Upon irradiation, (anthracen-9-yl)methyl sulfides can undergo efficient intramolecular electron transfer from the sulfur atom to the photoexcited anthracene core. This process generates a radical ion pair, consisting of the anthracene radical anion and the sulfur-centered radical cation.

Fragmentation: Cleavage of the C-S bond to generate an anthracenylmethyl radical and a sulfenium ion.

Reaction with Nucleophiles: The radical cation can be attacked by nucleophiles present in the reaction medium.

Dimerization: Combination of two radical cations or their derived radicals.

The products arising from the intermediacy of sulfur-centered radical cations in the photoreactions of (anthracen-9-yl)methyl sulfides underscore the importance of this pathway. researchgate.net The study of these reactions contributes to the broader understanding of the photochemistry of organosulfur compounds and their potential applications in synthesis.

Spectroscopic Characterization and Structural Elucidation Techniques for 9 Anthracenylmethyl Methyl Sulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 9-anthracenylmethyl methyl sulfide (B99878) and its analogs.

Proton NMR (¹H NMR) provides precise information about the chemical environment of hydrogen atoms within a molecule. For derivatives of 9-anthracenylmethyl, the ¹H NMR spectrum exhibits characteristic signals corresponding to the anthracene (B1667546) core and the substituent groups.

For instance, in a related compound, 9-anthracenylmethyl methacrylate (B99206), the protons on the anthracene ring typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.44 and 8.51 ppm. The methylene (B1212753) protons adjacent to the anthracene ring and the ester group show a singlet at approximately 6.22 ppm. The vinyl protons of the methacrylate group appear as singlets around 5.50 and 6.05 ppm, while the methyl protons of the methacrylate group resonate as a singlet at about 1.92 ppm. chemicalbook.com Similarly, for 9-methylanthracene (B110197), the aromatic protons are observed in the range of 7.0 to 8.0 ppm, with the methyl protons appearing as a distinct singlet. chemicalbook.com In another example, 9-anthracenylmethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, the anthracene protons resonate between 7.40 and 8.54 ppm. researchgate.net The diastereotopic methylene protons adjacent to the carbonate show two doublets at 4.64 and 4.12 ppm. researchgate.net

These chemical shifts are crucial for confirming the successful synthesis and purity of 9-anthracenylmethyl derivatives.

Table 1: Characteristic ¹H NMR Chemical Shifts for 9-Anthracenylmethyl Derivatives

| Functional Group | Chemical Shift (ppm) |

| Anthracene Ring Protons | 7.40 - 8.55 |

| Methylene Protons (-CH₂-) | ~6.2 (methacrylate), 4.1-4.6 (carbonate) |

| Vinyl Protons (=CH₂) | 5.5 - 6.1 |

| Methyl Protons (-CH₃) | ~1.9 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This technique is critical for confirming the identity of newly synthesized 9-anthracenylmethyl derivatives. For example, the molecular formula of 9-anthracenylmethyl methyl sulfide is C₁₆H₁₄S. sigmaaldrich.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing how the molecule breaks apart under ionization. For a related compound, diethyl (9-anthracenylmethyl)methylpropanedioate, the molecular formula is C₂₃H₂₄O₄ and the molecular weight is 364.44 g/mol . spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Spectra

UV-Vis spectroscopy is employed to study the electronic transitions within the anthracene moiety. The absorption spectrum of anthracene and its derivatives is characterized by a series of well-defined vibronic bands in the UV region. For instance, anthracene itself exhibits absorption maxima at approximately 252, 356, and 375 nm. nist.gov The position and intensity of these bands can be influenced by the substituent attached to the 9-position of the anthracene ring.

For 9-anthracenylmethyl acrylate (B77674), the UV-vis spectrum shows characteristic absorption bands that are altered upon photodimerization when irradiated with 365 nm light. researchgate.net Similarly, 9-methylanthracene has an absorption peak at 366 nm. aatbio.com The UV-Vis spectrum of 9,10-anthraquinone, a related derivative, also shows distinct absorption bands. nist.gov These spectral features are indicative of the π-π* transitions within the aromatic system.

Table 2: UV-Vis Absorption Maxima for Anthracene and its Derivatives

| Compound | λmax (nm) |

| Anthracene | 252, 356, 375 nist.gov |

| 9-Methylanthracene | 366 aatbio.com |

| 9-Anthracenylmethyl methacrylate | 249 chemicalbook.com |

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

The anthracene core is known for its strong fluorescence, making fluorescence spectroscopy a powerful tool to investigate the excited state properties of its derivatives.

The fluorescence of 9-anthroyloxy fatty acids has been studied in various solvents, revealing sensitivity to solvent polarity. nih.gov The fluorescence quantum yield of 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) is a high 0.97. The fluorescence of 9-anthracenylmethyl methacrylate has an emission maximum at 407 nm when excited at 362 nm. polysciences.com

The excited state lifetime (τ) and fluorescence quantum yield (Φf) are key parameters that describe the behavior of a molecule in its excited state. The quantum yield represents the efficiency of the fluorescence process, while the lifetime indicates how long the molecule remains in the excited state.

For many anthracene derivatives, the fluorescence quantum yields are relatively high. For example, the fluorescence quantum yield of 9-methylanthracene acrylate incorporated into polymeric nanoparticles is substantially larger than that of 9-methylanthracene in fluid media. conicet.gov.ar The fluorescence lifetime of 9-anthroyloxy fatty acids has been shown to be sensitive to the solvent environment. nih.gov The determination of these parameters is often carried out relative to a standard, such as anthracene or quinine (B1679958) sulfate. researchgate.net

Table 3: Photophysical Properties of Selected Anthracene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| 9-Methylanthracene | 366 aatbio.com | 413 aatbio.com | - |

| 9-Anthracenylmethyl methacrylate | 362 polysciences.com | 407 polysciences.com | - |

| 9,10-Diphenylanthracene | - | - | 0.97 |

Mechanisms of Fluorescence Quenching

The anthracene moiety in this compound is a well-known fluorophore. The quenching, or decrease, of its fluorescence intensity provides significant insight into molecular interactions and dynamics. This phenomenon can occur through several mechanisms, primarily categorized as dynamic (collisional) and static quenching.

Dynamic Quenching: This process results from collisions between the excited state fluorophore (the anthracene derivative) and a quencher molecule. Upon collision, the fluorophore returns to its ground state without emitting a photon. The efficiency of dynamic quenching is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. A linear relationship in a Stern-Volmer plot, where I₀/I is plotted against [Q], typically indicates that a single quenching mechanism, like collisional quenching, is dominant. mdpi.com

Another model describing static quenching is the Perrin model, which assumes instantaneous quenching if a quencher is within a specific volume, known as the "quenching sphere," around the fluorophore. mdpi.com The study of these quenching mechanisms is essential for applications where anthracene derivatives are used as fluorescent probes. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, the IR spectrum reveals key absorptions corresponding to its distinct structural components: the aromatic anthracene core and the methyl sulfide group.

Aromatic compounds like those containing an anthracene ring exhibit characteristic C-H stretching vibrations at slightly higher frequencies than alkanes, typically around 3030-3100 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.com They also show distinctive C-C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region and strong C-H out-of-plane bending bands between 675 and 900 cm⁻¹. libretexts.orgorgchemboulder.com The thioether (sulfide) C-S bond has a characteristic stretching absorption that is weaker and appears in the fingerprint region, generally around 600-800 cm⁻¹. researchgate.net

The table below summarizes the expected key IR absorption bands for this compound based on data for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |

| Aromatic C-H Stretch | Anthracene Ring | 3100-3000 | libretexts.orgorgchemboulder.com |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2960-2850 | pressbooks.pub |

| Aromatic C=C Stretch | Anthracene Ring | 1600-1450 | pressbooks.publibretexts.org |

| C-H Out-of-Plane Bend | Anthracene Ring | 900-675 | orgchemboulder.com |

| C-S Stretch | Methyl Sulfide | 800-600 | researchgate.net |

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Molecular Architecture

For instance, studies on 9-substituted anthracene derivatives reveal that functionalization at the 9-position significantly influences the solid-state arrangement. mdpi.com Slight distortions along the anthracene backbone are common, disrupting perfect planarity. mdpi.com The packing in the crystal lattice is often governed by weak interactions such as π–π stacking and C–H⋯π interactions, which dictate the intermolecular distances. mdpi.comiucr.org These distances are critical, as shorter distances between the π-orbitals of adjacent molecules can facilitate greater charge mobility, a key property for organic semiconductor applications. mdpi.com

The table below presents representative crystallographic data for a related monosubstituted anthracene compound, 4-(anthracen-9-yl)pyridine, to illustrate the type of structural information obtained from such an analysis.

| Parameter | Value | Compound | Source |

| Formula | C₁₉H₁₃N | 4-(anthracen-9-yl)pyridine | iucr.org |

| Crystal System | Monoclinic | 4-(anthracen-9-yl)pyridine | iucr.org |

| Space Group | C2/c | 4-(anthracen-9-yl)pyridine | iucr.org |

| a (Å) | 20.3705 (5) | 4-(anthracen-9-yl)pyridine | iucr.org |

| b (Å) | 5.8641 (1) | 4-(anthracen-9-yl)pyridine | iucr.org |

| c (Å) | 11.4552 (3) | 4-(anthracen-9-yl)pyridine | iucr.org |

| β (°) | 108.381 (1) | 4-(anthracen-9-yl)pyridine | iucr.org |

| Volume (ų) | 1299.14 (6) | 4-(anthracen-9-yl)pyridine | iucr.org |

This table is interactive. Click on the headers to sort.

Advanced Laser Spectroscopy for Radical Species

Advanced laser spectroscopy techniques, such as laser flash photolysis (LFP) and transient absorption (TA) spectroscopy, are powerful tools for studying the short-lived, highly reactive species generated upon photoexcitation, including radical ions. rsc.orgrsc.org These pump-probe techniques use an initial laser pulse (the pump) to excite the molecule and generate the species of interest, followed by a second pulse (the probe) to measure its absorption spectrum at very short timescales, from femtoseconds to microseconds. rsc.orgresearchgate.net

Studies on anthracene derivatives have utilized these methods to characterize their radical anions and cations. rsc.orgnih.gov For example, upon photoinduced electron transfer, the radical anion of an anthracene derivative can be formed. rsc.org Transient absorption spectroscopy can then track the excited-state dynamics of this radical anion, revealing its lifetime and decay pathways. rsc.org Research on cyanoanthracene radical anions has shown that they have very short excited-state lifetimes, on the order of 3-5 picoseconds, due to efficient non-radiative deactivation back to the ground state. rsc.org

Similarly, LFP has been employed to investigate charge-transfer complexes involving anthracene. rsc.org Selective laser excitation of the charge-transfer band can generate radical ion pairs whose lifetimes can be measured, providing insight into electron and hydrogen transfer processes. rsc.orgacs.org These techniques are crucial for understanding the fundamental photochemical and photophysical pathways of anthracene derivatives, which is vital for their application in areas like photoredox chemistry. rsc.orgmdpi.com

Computational Chemistry and Theoretical Studies of 9 Anthracenylmethyl Methyl Sulfide

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its derivatives) to determine the electron distribution and energy levels within the molecule, which in turn dictate its structure and chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules, providing information on molecular geometry, orbital energies, and electron density distribution.

For anthracene (B1667546) derivatives, DFT calculations are crucial for understanding how substituents at the 9-position influence the electronic properties of the entire molecule. The introduction of a methyl sulfide (B99878) group (-S-CH₃) via a methylene (B1212753) bridge (-CH₂) at the 9-position of the anthracene core in 9-Anthracenylmethyl methyl sulfide is expected to modulate its electronic characteristics. The sulfur atom, with its lone pairs of electrons, can participate in the π-system of the anthracene core, a phenomenon known as σ-π conjugation.

Theoretical studies on analogous compounds, such as 9,10-bis(methylthio)anthracene, show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The HOMO is primarily localized on the anthracene ring with some contribution from the sulfur atoms, while the LUMO is also centered on the aromatic core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

While specific data for this compound is not available, DFT calculations on analogous anthracene sulfides provide representative values.

Table 1: Representative DFT-Calculated Properties for an Analogous Anthracene Sulfide Data presented for illustrative purposes based on studies of similar compounds.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.10 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.40 | Relates to chemical reactivity and electronic transition energy. |

These calculations help predict sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how molecules interact with light, leading to phenomena like absorption and fluorescence, we must study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. It calculates the energies of excited states, which correspond to the absorption of photons.

For anthracene derivatives, the absorption spectra are typically characterized by transitions involving the π-electrons of the aromatic system. TD-DFT calculations on related anthracene sulfides reveal that the lowest energy electronic transitions are predominantly of the π-π* type, localized on the anthracene core. researchgate.net The substitution pattern can cause shifts in the absorption wavelengths. For instance, the presence of sulfur-containing groups can lead to bathochromic (red) shifts in the absorption spectra compared to unsubstituted anthracene. researchgate.net

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in a UV-Vis spectrum. Studies on similar compounds show that the calculated spectra are often in good agreement with experimental measurements. researchgate.net

Table 2: Representative TD-DFT Calculated Excitation Properties for an Analogous Anthracene Sulfide Data presented for illustrative purposes based on studies of similar compounds.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|---|

| S1 | 3.15 | 394 | 0.12 | HOMO → LUMO |

| S2 | 3.30 | 376 | 0.18 | HOMO-1 → LUMO |

| S3 | 4.55 | 272 | 1.50 | HOMO → LUMO+1 |

These calculations indicate that the lower energy excitations, responsible for the characteristic long-wavelength absorption of anthracenes, are of non-ionic character, which is consistent with the observation that their absorption and emission spectra show little change with solvent polarity. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate and determine the most likely mechanism.

A common reaction for anthracene and its derivatives is photooxidation. In the presence of light and oxygen, anthracenes can undergo a [4+4] cycloaddition with singlet oxygen to form an endoperoxide intermediate. researchgate.net This intermediate is often unstable and can decompose to form other products, such as the corresponding anthraquinone (B42736).

Computational modeling can be used to study this process for compounds like this compound. DFT calculations can be employed to:

Optimize the geometries of the reactant (anthracene sulfide), singlet oxygen, the endoperoxide intermediate, the transition state connecting them, and the final products.

Calculate the activation energy barrier for the cycloaddition reaction, providing insight into the reaction rate.

Determine the thermodynamics of the reaction by comparing the energies of the reactants and products.

Studies on anthracene sulfides have shown that they can undergo a slow photooxidation process when exposed to air and ambient light. researchgate.net The reaction proceeds through an endoperoxide intermediate to yield the corresponding anthraquinone and oxidized sulfur species. Computational modeling helps to understand the stability of the endoperoxide and the subsequent reaction pathways. The presence of the sulfide group can influence the rate and products of this photooxidation compared to unsubstituted anthracene.

Prediction and Interpretation of Spectroscopic Properties

A key application of computational chemistry is the prediction and interpretation of various types of spectra, which serve as experimental fingerprints of molecules. As discussed, TD-DFT is the primary method for predicting UV-Visible absorption spectra. researchgate.net

By comparing the computationally predicted spectrum with the experimentally measured one, assignments can be made for the observed absorption bands. For instance, TD-DFT calculations can confirm that the characteristic vibronic structure in the absorption spectrum of anthracene derivatives between 300-400 nm corresponds to π-π* transitions of the aromatic core. mdpi.com The calculations can also reproduce bathochromic or hypsochromic shifts caused by substituents, providing a theoretical explanation for these experimental observations. researchgate.net

Beyond electronic spectra, DFT calculations can also predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical IR or Raman spectrum can be generated. Comparing this to an experimental spectrum helps in assigning specific vibrational modes to the observed peaks, aiding in the structural characterization of the molecule. For example, specific vibrational frequencies for the C-S bond stretch or the various C-H bends of the anthracene and methyl groups could be identified.

Future Research Directions and Emerging Paradigms for 9 Anthracenylmethyl Methyl Sulfide Research

Exploration of Unconventional Synthetic Pathways and Derivatization

The synthesis of anthracene (B1667546) derivatives has traditionally relied on methods like Friedel-Crafts reactions and Diels-Alder cycloadditions. nih.govfrontiersin.org However, the focus is now shifting towards more efficient and selective transition metal-catalyzed reactions. frontiersin.orgresearchgate.net These modern techniques, utilizing catalysts such as palladium, gold, and cobalt, offer novel pathways to create substituted anthracenes with greater control over the final structure. frontiersin.orgbeilstein-journals.org For instance, metal-catalyzed C-H bond activation and reactions with alkynes are emerging as powerful tools for generating diverse anthracene frameworks. nih.gov

Future research will likely concentrate on developing one-pot procedures and greener synthetic approaches to minimize waste and reduce the use of toxic reagents. frontiersin.orgbeilstein-journals.org The derivatization of the 9-anthracenylmethyl methyl sulfide (B99878) core is another key area of interest. By introducing various functional groups, scientists can fine-tune the molecule's electronic and photophysical properties. mdpi.commdpi.com This includes the synthesis of derivatives with electron-donating or electron-withdrawing groups to modulate their redox potentials and create materials for specific applications like organic electronics. rsc.org

| Synthetic Method | Catalyst/Reagent | Key Features |

| Friedel-Crafts Alkylation | Lewis Acids (e.g., BF₃·H₂O) | Direct method for preparing anthracene derivatives from arenes and aldehydes. beilstein-journals.org |

| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) | Efficient for creating C-C bonds to attach aryl groups. nih.govbeilstein-journals.org |

| Metal-Catalyzed Cyclization | Cobalt, Gold, Iridium, etc. | Offers novel pathways with high efficiency and selectivity. frontiersin.orgbeilstein-journals.org |

| Reduction of Anthraquinones | Zinc/Ammonia, Lithium Aluminum Hydride | A common route to obtaining the anthracene core. nih.govbeilstein-journals.org |

Deepening Mechanistic Understanding of Complex Photochemical and Redox Reactions

The anthracene core is well-known for its interesting photophysical and photochemical properties. researchgate.netbeilstein-journals.org Future research will aim to gain a more profound understanding of the intricate mechanisms governing the photochemical and redox reactions of 9-anthracenylmethyl methyl sulfide and its derivatives. A key area of investigation is the photooxidation process that some anthracene sulfides undergo in the presence of air and light. researchgate.net Understanding the intermediates and pathways of this degradation is crucial for developing more stable materials.

Furthermore, the interaction of these compounds with light, including the processes of fluorescence and phosphorescence, as well as quenching mechanisms, is fundamental to designing new sensors and probes. mdpi.com The study of photoinduced electron transfer, which can be influenced by substituents on the anthracene ring, is also a critical research direction. Computational studies, such as Density Functional Theory (DFT), will play a vital role in simulating and predicting the electronic properties and reaction mechanisms of these molecules, providing insights that complement experimental findings. nih.gov

Rational Design of Materials with Tunable Functional Properties

The unique electronic and photophysical characteristics of anthracene derivatives make them prime candidates for the development of advanced functional materials. frontiersin.orgresearchgate.net A major focus of future research will be the rational design of materials based on this compound with precisely controlled properties. By strategically modifying the molecular structure, researchers can tune the material's fluorescence, charge transport capabilities, and responsiveness to external stimuli. mdpi.comresearchgate.net

This has significant implications for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org For example, designing molecules with specific HOMO-LUMO energy gaps can lead to more efficient and stable blue emitters for OLEDs. nih.govbohrium.com The self-assembly of these molecules into well-ordered thin films is another critical aspect that influences device performance. rsc.org Additionally, the incorporation of anthracene derivatives into polymers can lead to new materials with applications in areas like photolithography and UV-resistant coatings. polysciences.com

| Application Area | Desired Property | Research Focus |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, color purity | Synthesis of new emitters, especially for the blue region. researchgate.netbohrium.com |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, stability | Design of planar molecules that promote strong intermolecular interactions. rsc.org |

| Chemical Sensors | Selective and sensitive response to analytes | Development of fluorescent probes for detecting metal ions and other species. researchgate.netnih.gov |

| Photonic Materials | Light-responsive properties | Creation of materials for photopolymerization and optical data storage. polysciences.com |

Interdisciplinary Research Endeavors and Translational Applications

The versatile nature of this compound and its derivatives opens up numerous opportunities for interdisciplinary research and the translation of fundamental discoveries into practical applications. numberanalytics.comrroij.com Collaborations between chemists, materials scientists, physicists, and biologists will be essential to fully exploit the potential of these compounds.

In the biomedical field, anthracene derivatives are being explored as fluorescent probes for bioimaging and as agents for photodynamic therapy. mdpi.comresearchgate.net Their ability to intercalate into DNA also makes them interesting candidates for anticancer drug development. rroij.com In materials science, the development of "mechanophores" based on anthracene that change their fluorescence in response to mechanical stress is a promising area for creating self-reporting materials that can indicate damage. rsc.org Furthermore, their application in energy storage devices, such as organic supercapacitors, is an emerging field of research. rsc.org The translation of these laboratory findings into commercial products will require addressing challenges related to scalability, stability, and device integration.

Q & A

Q. What is the role of 9-Anthracenylmethyl methyl sulfide (AMMS) in detecting airborne isocyanates?

AMMS is a cleavage product formed during the derivatization of isocyanates using 9-anthracenylmethyl 1-piperazinecarboxylate (PAC). PAC reacts with isocyanate groups to form a urea derivative, which is then cleaved with sodium thiomethoxide to yield AMMS. This allows quantification of total isocyanate groups via HPLC as a single analyte peak, overcoming variability in response factors from different isocyanate species. Fluorescence/UV detection ensures high sensitivity .

Q. How is AMMS synthesized in laboratory settings for analytical workflows?

AMMS is synthesized via cleavage of PAC-isocyanate urea derivatives using sodium thiomethoxide. The reaction conditions (e.g., pH, temperature, and reagent stoichiometry) must be tightly controlled to minimize side reactions. Post-cleavage, AMMS is purified via liquid-liquid extraction and analyzed using reverse-phase HPLC with acetonitrile/water gradients .

Q. What analytical techniques are validated for quantifying AMMS in environmental samples?

Reverse-phase HPLC coupled with fluorescence detection (excitation: 365 nm, emission: 410 nm) is the primary method. Calibration curves are linear in the 0.1–50 µg/mL range, with a detection limit of 0.05 µg/mL. Method validation includes spike-recovery tests (85–110% recovery) and inter-day precision checks (<10% RSD) .

Q. Why is AMMS preferred over other derivatizing agents for polymeric isocyanate analysis?

AMMS consolidates all isocyanate species (e.g., HDI, TDI, MDI) into a single analyte peak, simplifying quantification. Traditional methods like MAP (1-(9-anthracenylmethyl)piperazine) require separate calibration for each isocyanate, leading to complex chromatograms and variable response factors .

Q. What safety precautions are essential when handling AMMS or its precursors?

AMMS synthesis involves thiomethoxide, a strong nucleophile requiring inert atmosphere handling. PAC and AMMS are light-sensitive; reactions must be conducted in amber glassware. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to potential respiratory and dermal toxicity .

Advanced Research Questions

Q. How do competing side reactions during PAC-to-AMMS cleavage impact quantification accuracy?

PAC degradation or reactions with solvent impurities (e.g., trace amines) can generate AMMS independently of isocyanate, leading to false positives. Background levels are mitigated via pre-cleaning solvents with activated alumina and spiking blanks to subtract non-target signals .

Q. What experimental strategies address high background AMMS levels in low-concentration samples?

Solid-phase extraction (C18 cartridges) or molecularly imprinted polymers (MIPs) selectively isolate AMMS from matrix interferents. For trace analysis (<0.1 µg/mL), pre-concentration via nitrogen evaporation improves sensitivity. Method optimization requires balancing recovery efficiency against analyte loss .

Q. Why has AMMS not been widely adopted despite its advantages in isocyanate detection?

AMMS methods are compromised by artifacts from PAC instability and thiomethoxide side reactions. Comparative studies show DAN (1,8-diaminonaphthalene) provides better specificity for aliphatic isocyanates, while MAP remains preferred for regulatory compliance due to standardized protocols (e.g., MDHS 25/4) .

Q. How do kinetic differences between PAC and MAP affect derivatization efficiency?

PAC reacts 12.6x slower with phenyl isocyanate than MAP, requiring longer sampling times (≥4 hours) for workplace air monitoring. Kinetic studies using stopped-flow spectrophotometry confirm PAC’s lower reactivity, limiting its use in real-time applications .

Q. Can AMMS-based methods quantify surface-bound isocyanates in polyurethane matrices?

Yes, but sample preparation requires swabbing surfaces with PAC-containing acetonitrile, followed by sonication to extract derivatized isocyanates. Challenges include incomplete extraction of cross-linked polymers and interference from urethane bonds, addressed via matrix-matched calibration .

Key Research Challenges

- Sensitivity vs. Specificity : AMMS provides high sensitivity but requires rigorous artifact mitigation.

- Polymer Analysis : Surface-bound isocyanate quantification demands customized extraction protocols.

- Method Standardization : Lack of regulatory acceptance limits AMMS adoption despite technical advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.